molecular formula C11H11Cl2N3OS B11463518 (1S)-1-{5-[(3,4-dichlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}ethanamine

(1S)-1-{5-[(3,4-dichlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}ethanamine

Cat. No.: B11463518
M. Wt: 304.2 g/mol
InChI Key: KKMKFXQJFZBTKW-LURJTMIESA-N
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Description

1-(5-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHAN-1-AMINE is a compound that belongs to the class of oxadiazole derivatives

Preparation Methods

The synthesis of 1-(5-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHAN-1-AMINE typically involves multiple steps. One common synthetic route starts with the reaction of 3,4-dichlorobenzyl chloride with thiourea to form 3,4-dichlorobenzylthiourea. This intermediate is then cyclized with hydrazine hydrate to yield the oxadiazole ring. The final step involves the reaction of the oxadiazole derivative with ethylamine to produce the target compound .

Chemical Reactions Analysis

1-(5-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHAN-1-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(5-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHAN-1-AMINE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. The exact molecular pathways involved depend on the specific application and target organism .

Comparison with Similar Compounds

1-(5-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHAN-1-AMINE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C11H11Cl2N3OS

Molecular Weight

304.2 g/mol

IUPAC Name

(1S)-1-[5-[(3,4-dichlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]ethanamine

InChI

InChI=1S/C11H11Cl2N3OS/c1-6(14)10-15-16-11(17-10)18-5-7-2-3-8(12)9(13)4-7/h2-4,6H,5,14H2,1H3/t6-/m0/s1

InChI Key

KKMKFXQJFZBTKW-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C1=NN=C(O1)SCC2=CC(=C(C=C2)Cl)Cl)N

Canonical SMILES

CC(C1=NN=C(O1)SCC2=CC(=C(C=C2)Cl)Cl)N

Origin of Product

United States

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